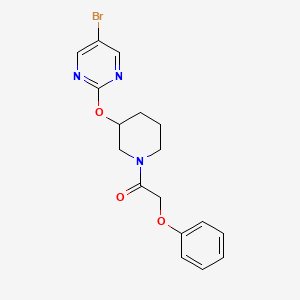
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C17H18BrN3O3 and its molecular weight is 392.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a bromopyrimidine moiety, which is a common structural component in many biologically active compounds. Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in DNA synthesis and cellular signaling .
生物活性
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound notable for its unique structural features, which include a brominated pyrimidine moiety, a piperidine ring, and a phenoxyethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Brominated Pyrimidine | Enhances lipophilicity and biological interactions |
| Piperidine Ring | Contributes to binding affinity and stability |
| Phenoxy Group | Potential for interaction with biological targets |
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, thus preventing the formation of functional ribosomal complexes necessary for translation .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. The presence of halogen atoms, such as bromine, can enhance the compound's reactivity and interaction with cellular targets involved in cancer proliferation. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia cells (K562), with IC50 values indicating potent activity .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various oxazolidinone derivatives, including those containing brominated pyrimidines. Results showed that modifications to the core structure could enhance antimicrobial potency against resistant strains .
Cytotoxic Evaluation
In a cytotoxicity evaluation involving K562 cell lines, derivatives of related compounds indicated strong inhibitory effects on cell proliferation. Notably, compounds with specific substitutions demonstrated IC50 values ranging from 0.84 µM to 2.49 µM, highlighting the importance of structural modifications in enhancing biological activity .
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The bromopyrimidine moiety may engage in hydrogen bonding or π–π stacking interactions with target proteins or nucleic acids.
- Modulation of Enzyme Activity : The piperidine ring could enhance binding affinity through hydrophobic interactions, potentially modulating the activity of enzymes or receptors involved in disease pathways.
特性
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-13-9-19-17(20-10-13)24-15-7-4-8-21(11-15)16(22)12-23-14-5-2-1-3-6-14/h1-3,5-6,9-10,15H,4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNKKCUQQTLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














